

Application Notes: Site-Specific Protein Folding Analysis Using Fmoc-Phe-OH- ^{13}C

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Compound of Interest

Compound Name: Fmoc-Phe-OH- ^{13}C

Cat. No.: B12387185

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Introduction

The study of protein folding is fundamental to understanding biological function and the molecular basis of diseases. Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, high-resolution technique for characterizing protein structure and dynamics in solution.[1] The incorporation of stable isotopes, such as ^{13}C , into a protein provides a powerful handle for NMR experiments, enhancing signal dispersion and enabling the analysis of complex systems.[2][3]

Fmoc-L-Phe-OH- ^{13}C is an isotopically labeled amino acid derivative designed for site-specific incorporation into a peptide or protein sequence via Fmoc Solid-Phase Peptide Synthesis (SPPS). By strategically placing a ^{13}C -labeled Phenylalanine residue at a key position within the protein, researchers can monitor the local conformational changes at that specific site during folding, unfolding, or ligand binding events. The chemical shift of a ^{13}C nucleus is exquisitely sensitive to its local electronic environment, which changes as the protein transitions between its folded and unfolded states.[4][5] This makes Fmoc-Phe-OH- ^{13}C an invaluable tool for elucidating folding pathways, characterizing intermediate states, and probing protein-protein interactions.

Key Applications:

- **Monitoring Local Unfolding:** Track the stability of specific domains or secondary structure elements by observing the ^{13}C chemical shifts of a strategically placed Phenylalanine.

- **Characterizing Folding Intermediates:** Identify and characterize transiently populated states during the folding process.
- **Probing Ligand Binding Sites:** Detect conformational changes within a binding pocket upon interaction with small molecules or other proteins.
- **Validating Molecular Dynamics Simulations:** Provide experimental constraints for computational models of protein folding.

Quantitative Data

Quantitative analysis in protein folding studies often involves monitoring changes in NMR-observable parameters as a function of a denaturant concentration or temperature. The chemical shift of the incorporated ^{13}C -labeled Phenylalanine is a key parameter.

Table 1: Specifications of Commercially Available Isotopically Labeled Fmoc-Phe-OH

Product Name	Isotopic Label	Molecular Weight (g/mol)	Purity	Supplier Example
Fmoc-Phe-OH- $^{13}\text{C}_9, ^{15}\text{N}$	Uniform ^{13}C and ^{15}N	397.36	>98%	Sigma-Aldrich
Fmoc-Phe-OH (1- ^{13}C)	Carbonyl Carbon ^{13}C	388.40	>95%	Anaspec
Fmoc-L-Phe-OH (ring- $^{13}\text{C}_6$)	Phenyl Ring ^{13}C	393.38	>98%	Cambridge Isotope Labs

Table 2: Example Quantitative NMR Data for a ^{13}C -Phe Labeled Protein Denaturation Study

This table illustrates hypothetical but typical changes in the $^{13}\text{C}\alpha$ chemical shift of a labeled Phenylalanine residue within a protein domain as a function of Guanidine Hydrochloride (GdnHCl) concentration. The shift from a higher (folded, often helical) to a lower (unfolded, random coil) ppm value indicates the unfolding transition.

GdnHCl Concentration (M)	¹³ Cα Chemical Shift (ppm)	Fraction Unfolded (%)	State
0.0	58.2	0	Folded
2.0	58.1	5	Predominantly Folded
4.0	57.5	35	Transition Region
4.5	56.8	50	Denaturation Midpoint
5.0	56.1	65	Transition Region
7.0	55.0	95	Predominantly Unfolded

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Phe-OH-¹³C via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide with a site-specifically incorporated ¹³C-labeled Phenylalanine using the Fmoc/tBu strategy.

Materials:

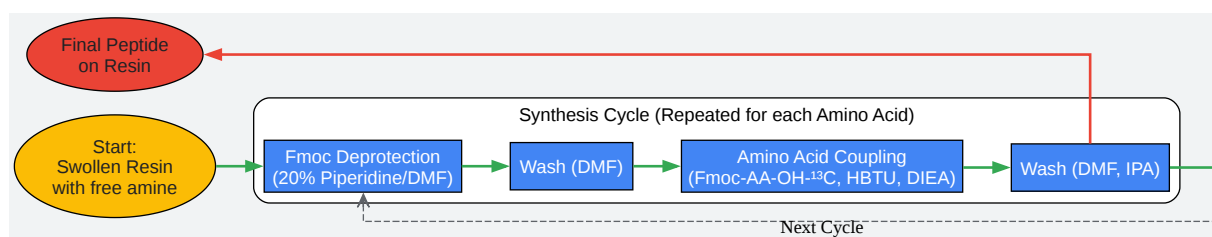
- Fmoc-Rink Amide resin (or other suitable resin)
- Fmoc-protected amino acids (including Fmoc-Phe-OH-¹³C)
- Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
- Activation Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIEA)
- Solvents: DMF, Dichloromethane (DCM)
- Washing Solvents: DMF, Isopropanol (IPA)

- Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
- Solid-phase synthesis vessel (e.g., fritted syringe)

Methodology:

- Resin Preparation:
 - Place the desired amount of resin in the synthesis vessel.
 - Swell the resin in DCM for 15-30 minutes, then wash with DMF (3x).
- Initial Fmoc Deprotection:
 - Add the deprotection solution (20% piperidine/DMF) to the resin and agitate for 3 minutes. Drain.
 - Add fresh deprotection solution and agitate for 10-15 minutes. Drain and wash thoroughly with DMF (5x).
- Amino Acid Coupling (for each amino acid in the sequence):
 - In a separate vial, dissolve the Fmoc-amino acid (3 eq. relative to resin loading) and HBTU (3 eq.) in a minimal amount of DMF.
 - Add this activation mixture to the resin, followed by DIEA (6 eq.).
 - Agitate the reaction for 30-60 minutes.
 - To confirm reaction completion, perform a ninhydrin test. If positive (blue beads), repeat the coupling step.
 - Drain the vessel and wash the resin with DMF (3x) and IPA (3x).
- Incorporation of Fmoc-Phe-OH-¹³C:

- When the synthesis reaches the desired position for the labeled residue, use Fmoc-Phe-OH-¹³C in the coupling step (Step 3).
- Repeat Synthesis Cycle:
 - Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the sequence.
- Final Deprotection:
 - After coupling the final amino acid, perform a final Fmoc deprotection (Step 2).
- Cleavage and Purification:
 - Wash the peptide-resin with DCM and dry under vacuum.
 - Add the cleavage cocktail to the resin and allow it to react for 2-3 hours.
 - Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl ether.
 - Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
 - Purify the peptide using reverse-phase HPLC. Confirm mass by Mass Spectrometry.



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Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

Protocol 2: Monitoring Protein Unfolding using ^{13}C NMR Spectroscopy

This protocol describes a typical equilibrium denaturation experiment monitored by NMR to study the folding stability of the ^{13}C -Phe labeled protein.

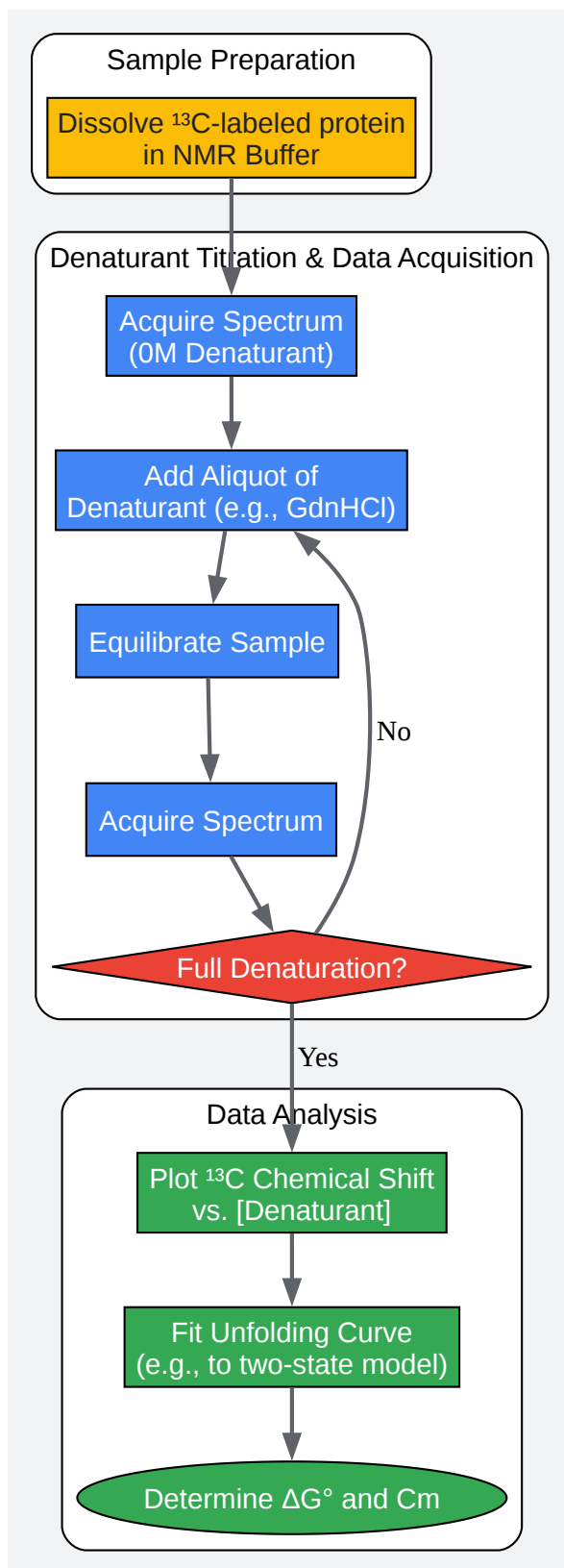
Materials:

- Purified, lyophilized ^{13}C -Phe labeled protein
- NMR Buffer: e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5 in 90% H_2O / 10% D_2O
- Denaturant Stock: 8 M Guanidine Hydrochloride (GdnHCl) or 10 M Urea in NMR buffer
- NMR tubes
- NMR Spectrometer equipped with a ^{13}C -observe probe

Methodology:

- Sample Preparation:
 - Dissolve the lyophilized ^{13}C -Phe labeled protein in the NMR buffer to a final concentration of 0.5 - 1.0 mM.
 - Transfer the solution to an NMR tube.
- Acquire Native State Spectrum:
 - Place the sample in the NMR spectrometer and allow it to equilibrate to the desired temperature (e.g., 25°C).
 - Acquire a reference ^{13}C NMR spectrum (e.g., a 1D ^{13}C experiment or a 2D ^1H - ^{13}C HSQC). This spectrum represents the fully folded state.
- Denaturant Titration:

- Prepare a series of samples by adding small, precise aliquots of the concentrated denaturant stock solution to the protein sample.
- After each addition, gently mix the sample and allow it to equilibrate for 5-10 minutes.
- The final denaturant concentrations should span the range from 0 M to a fully denaturing concentration (e.g., 7 M GdnHCl).
- Acquire Spectra at Each Titration Point:
 - Acquire an identical ^{13}C NMR spectrum for each sample in the titration series.
 - Process all spectra uniformly.
- Data Analysis:
 - Identify the resonance corresponding to the ^{13}C -labeled Phenylalanine (e.g., $\text{C}\alpha$, $\text{C}\beta$, or ring carbons).
 - Track the chemical shift of this resonance as a function of denaturant concentration.
 - Plot the chemical shift vs. [Denaturant]. The resulting curve represents the unfolding transition.
 - Fit the data to a two-state or multi-state unfolding model to extract thermodynamic parameters such as the midpoint of unfolding (C_m) and the free energy of folding (ΔG°).



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Workflow for an NMR-monitored protein denaturation experiment.

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